![molecular formula C7H6BrFMg B14336154 Magnesium, bromo[(4-fluorophenyl)methyl]- CAS No. 107549-21-3](/img/structure/B14336154.png)
Magnesium, bromo[(4-fluorophenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium, bromo[(4-fluorophenyl)methyl]- is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and useful for forming carbon-carbon bonds. The compound has the molecular formula C6H4BrFMg and is often used in solution with tetrahydrofuran (THF) as a solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of magnesium, bromo[(4-fluorophenyl)methyl]- typically involves the reaction of 4-fluorobromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
4-Fluorobromobenzene+Magnesium→Magnesium, bromo[(4-fluorophenyl)methyl]-
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and atmosphere to ensure high yield and purity. The product is then purified and stored under inert conditions to maintain its reactivity .
Chemical Reactions Analysis
Types of Reactions: Magnesium, bromo[(4-fluorophenyl)methyl]- undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of THF.
Substitution Reactions: Often uses halides or tosylates as substrates.
Coupling Reactions: Utilizes palladium or nickel catalysts.
Major Products:
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Coupled Products: From coupling reactions with various electrophiles
Scientific Research Applications
Magnesium, bromo[(4-fluorophenyl)methyl]- is widely used in scientific research due to its versatility:
Chemistry: Key intermediate in the synthesis of pharmaceuticals like paroxetine and aprepitant.
Biology: Used in the synthesis of bioactive molecules.
Medicine: Involved in the preparation of compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and advanced materials
Mechanism of Action
The compound acts as a nucleophile in various reactions, attacking electrophilic centers in substrates. The magnesium atom coordinates with the solvent (THF), stabilizing the reactive species. The mechanism involves the formation of a carbon-magnesium bond, which then reacts with electrophiles to form new carbon-carbon bonds .
Comparison with Similar Compounds
- Phenylmagnesium bromide
- 4-Methylphenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
Comparison: Magnesium, bromo[(4-fluorophenyl)methyl]- is unique due to the presence of the fluorine atom, which can influence the reactivity and selectivity of the compound in various reactions. The fluorine atom can also affect the electronic properties of the resulting products, making this compound particularly useful in the synthesis of fluorinated pharmaceuticals and materials .
Properties
CAS No. |
107549-21-3 |
|---|---|
Molecular Formula |
C7H6BrFMg |
Molecular Weight |
213.33 g/mol |
IUPAC Name |
magnesium;1-fluoro-4-methanidylbenzene;bromide |
InChI |
InChI=1S/C7H6F.BrH.Mg/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
CTEDYWAWNUHMRE-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)
![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/structure/B14336086.png)
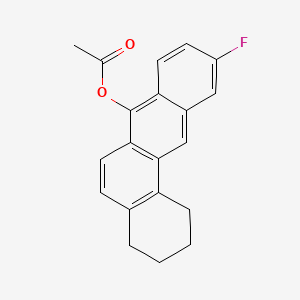
![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)
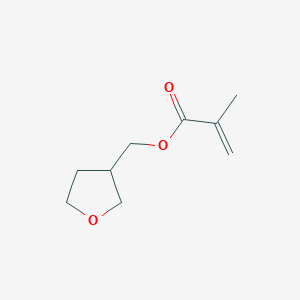
![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)
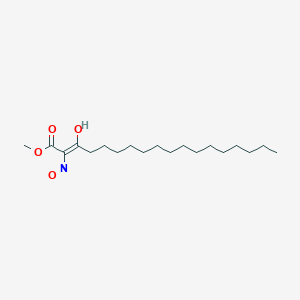
![2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14336111.png)
![1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea](/img/structure/B14336112.png)
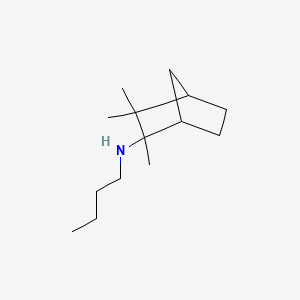
![Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14336122.png)
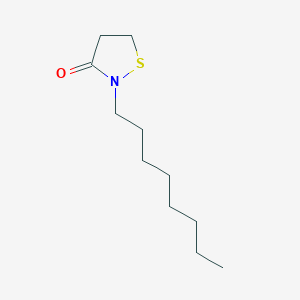
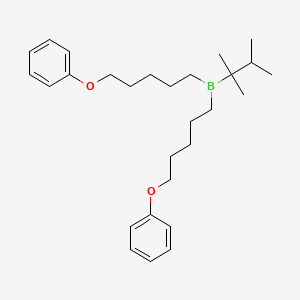
![[(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14336137.png)
